molecular formula C17H18ClN3O4 B4519083 N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No.: B4519083
M. Wt: 363.8 g/mol
InChI Key: YMZSUUIVOCQNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0985838 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) highlighted the synthesis of novel pyridine and fused pyridine derivatives, demonstrating the potential of such compounds in molecular docking screenings towards specific target proteins. This research signifies the importance of synthesized compounds in understanding their interaction with biological molecules and paves the way for developing new therapeutics (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of newly synthesized compounds have been explored, suggesting their potential application in combating microbial infections and oxidative stress-related diseases. The study conducted by Apostol et al. (2021) on valine-derived compounds, including those bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, revealed their effectiveness against Gram-positive bacterial strains and Candida albicans (Apostol et al., 2021).

Antihypertensive Agents

Research into lipophilic and hydrophilic esters of 4-acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one has uncovered their utility as antihypertensive agents. This work illustrates the capacity of structural modification of pyridazinone derivatives to enhance their therapeutic efficacy, offering a promising avenue for developing new antihypertensive medications (Fogt et al., 1980).

Enzyme Inhibition for Agricultural Applications

The enzyme acetolactate synthase, crucial for the biosynthesis of the amino acids valine and isoleucine, has been identified as a target for herbicides like chlorsulfuron. Research by Ray (1984) indicates the potential of such compounds in developing new agricultural chemicals that can inhibit specific plant enzymes, providing an effective means of weed control (Ray, 1984).

Advanced Materials Development

The study on the synthesis and characterization of novel optically active poly(amide-imide)s based on N-trimellitylimido-S-valine underlines the importance of these compounds in creating new materials with specific optical properties. These advancements have implications for a range of applications, from electronics to photonics (Mallakpour & Kolahdoozan, 2006).

Properties

IUPAC Name

2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-10(2)16(17(24)25)19-14(22)9-21-15(23)8-7-13(20-21)11-3-5-12(18)6-4-11/h3-8,10,16H,9H2,1-2H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSUUIVOCQNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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